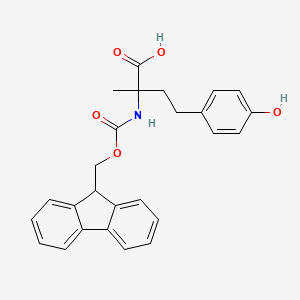
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid, commonly referred to as Fmoc-Hph(4-OH)-OH, is a synthetic amino acid derivative with significant implications in pharmaceutical and biochemical research. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxyphenyl moiety, enhances its utility in peptide synthesis and other biological applications.
- Molecular Formula : C23H19NO5
- Molecular Weight : 389.4 g/mol
- CAS Number : 1260604-66-7
The compound's chirality and functional groups contribute to its biological activity, influencing interactions within various biochemical pathways.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways critical for cellular functions.
- Antioxidant Properties : The presence of hydroxyl groups can confer antioxidant capabilities, helping to mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound could be explored for antibiotic development.
- Peptide Synthesis : As an Fmoc-protected amino acid, it serves as a building block in the synthesis of peptides and proteins.
Interaction Studies
Interaction studies focus on how this compound engages with biological targets. The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to proteins or enzymes. Variations in chirality can lead to different biological outcomes, making stereochemistry a critical factor in its activity.
Research Findings
Recent studies have demonstrated the following findings regarding the compound's biological activity:
- Synthesis and Yield : Optimized synthetic routes have been developed to produce high yields of the compound, utilizing techniques such as microwave-assisted synthesis and continuous flow systems .
- Biochemical Pathway Involvement : Research indicates that the compound's interactions may influence pathways related to protein synthesis and enzyme kinetics.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant properties of various Fmoc-protected amino acids, including this compound. Results indicated that the compound effectively scavenged free radicals, demonstrating significant potential for therapeutic applications against oxidative stress-related diseases.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme modulation, researchers explored how this compound acts as an inhibitor for specific proteases involved in cancer progression. The findings suggest that modifications to the hydroxyphenyl group enhance its inhibitory effects, indicating a promising avenue for drug development targeting cancer-related pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Fmoc-Ala-OH | Simple Fmoc-protected amino acid | Used in peptide synthesis |
| (S)-Fmoc-Tyr-OH | Hydroxyphenyl group present | Antioxidant properties |
| (R)-Fmoc-Leu-OH | Branched chain amino acid | Modulates metabolic pathways |
This table highlights the structural diversity among Fmoc-protected amino acids and their respective biological activities.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-26(24(29)30,15-14-17-10-12-18(28)13-11-17)27-25(31)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23,28H,14-16H2,1H3,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIIIPVKQGJKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














